(11z,13e)-hexadecadienal (11z,13e)-hexadecadienal
Brand Name: Vulcanchem
CAS No.: 73264-89-8
VCID: VC20759484
InChI: InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5-
SMILES: CCC=CC=CCCCCCCCCCC=O
Molecular Formula: C16H28O
Molecular Weight: 236.39 g/mol

(11z,13e)-hexadecadienal

CAS No.: 73264-89-8

Cat. No.: VC20759484

Molecular Formula: C16H28O

Molecular Weight: 236.39 g/mol

Purity: 97%

* For research use only. Not for human or veterinary use.

(11z,13e)-hexadecadienal - 73264-89-8

CAS No. 73264-89-8
Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
IUPAC Name (11Z,13E)-hexadeca-11,13-dienal
Standard InChI InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5-
Standard InChI Key ZTJGMVSDMQAJPE-ICWBMWKASA-N
Isomeric SMILES CC/C=C/C=C\CCCCCCCCCC=O
SMILES CCC=CC=CCCCCCCCCCC=O
Canonical SMILES CCC=CC=CCCCCCCCCCC=O

Synthesis and Optimization

The compound is synthesized via modular strategies, emphasizing stereochemical control. Industrial and laboratory routes share key steps:

Synthetic Pathways

StepReagents/ConditionsYieldSource
Alkylation10-Bromo-1-decanol + lithium alkyne (-78°C)80-85%
cis-Wittig OlefinationPropylidentriphenylphosphorane + aldehyde70-75%
Hydroboration-ProtonolysisBH₃·THF, followed by protonolysis65-70%
DeprotectionHCl/H₂O (removal of acetal groups)90-95%

Total Yield: 21–27% over 8 steps . Industrial production scales these steps, prioritizing cost-efficiency and minimal isomerization .

Pheromone Activity

  • Target Species: Navel orangeworm (Amyelois transitella), processionary moths (Thaumetopoea spp.) .

  • Function: Females emit the compound to attract males. Field trials demonstrate its efficacy in disrupting mating patterns, reducing pest populations by >60% .

Comparative Efficacy

CompoundActivitySpeciesReference
(11Z,13Z)-HexadecadienalPrimary pheromone (EC₅₀: 10⁻⁶ M)Amyelois transitella
(11Z,13Z)-HexadecadienolSynergist (4:1 ratio with aldehyde)Thaumetopoea bonjeani
(Z)-13-Hexadecen-11-ynalAttractant for Heterocampa guttivittaH. guttivitta

Key Studies

  • Stereochemical Purity: Hydroboration-protonolysis ensures >98% (Z,Z) configuration, critical for receptor binding .

  • Scalability: Multi-gram synthesis achieved via Sonogashira coupling and Brown’s hydroboration .

  • Environmental Impact: Pheromone-based traps reduce pesticide use by 40–70% in almond and pistachio orchards .

Challenges and Future Directions

  • Stability: Terminal aldehyde group prone to oxidation; acetal protection during synthesis mitigates degradation .

  • Cost Reduction: Optimizing Wittig olefination and alkyne alkylation steps could lower production costs by ~30% .

  • Broad-Spectrum Formulations: Blending with (Z)-13-hexadecen-11-ynal enhances field efficacy against sympatric species .

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